tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H22N4O2 and a molecular weight of 302.37 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a pyrrolo[2,3-b]pyridine moiety, and a piperazine ring. It has been used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl 1-piperazinecarboxylate with 1H-pyrrolo[2,3-b]pyridine under specific conditions. For instance, the reaction can be carried out in the presence of 1-methyl-pyrrolidin-2-one and triethylamine at 160°C for 2 hours using microwave irradiation . This method yields the desired product with a moderate yield.
Chemical Reactions Analysis
tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong bases like lithium hexamethyldisilazide (LiHMDS) and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding N-oxides, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
This compound has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has been investigated for its potential as an anti-tubercular agent and its cytotoxic effects on certain cell lines . Additionally, it has been used in the development of fluorescent probes for imaging applications .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate can be compared with other similar compounds, such as tert-Butyl 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate and tert-Butyl 4-(2-chloro-3H-imidazo[4,5-b]pyridin-3-yl)piperidine-1-carboxylate . These compounds share similar structural features but differ in their specific substituents and functional groups. The unique combination of the tert-butyl group, pyrrolo[2,3-b]pyridine moiety, and piperazine ring in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)20-10-8-19(9-11-20)13-5-7-18-14-12(13)4-6-17-14/h4-7H,8-11H2,1-3H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SETNUDBXVJYSGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C3C=CNC3=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40461393 |
Source
|
Record name | tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40461393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
577768-59-3 |
Source
|
Record name | tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40461393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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